N-(2-fluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
CAS No.:
Cat. No.: VC16070831
Molecular Formula: C15H12FN5OS
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12FN5OS |
|---|---|
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | N-(2-fluorophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C15H12FN5OS/c16-12-8-4-5-9-13(12)17-14(22)10-23-15-18-19-20-21(15)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,22) |
| Standard InChI Key | ONEKLGLPVXMHRJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3F |
Introduction
N-(2-fluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a fluorophenyl group with a tetrazole ring linked via a sulfanyl group, which may confer distinct pharmacological properties.
Biological Activity and Pharmacological Potential
N-(2-fluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide exhibits potential pharmacological activities, including antimicrobial, anti-inflammatory, and analgesic effects. The presence of the fluorophenyl group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes. Studies have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antimicrobial drug development.
Research Findings and Applications
Recent studies have explored the compound's efficacy against various human cancer cell lines, showing moderate cytotoxicity and warranting further investigation into its mechanism of action and potential as an anticancer agent. Additionally, its unique structure makes it a candidate for material science applications, such as creating novel polymers or coatings.
Synthesis and Availability
The synthesis of N-(2-fluorophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide can be achieved through several organic synthesis methods. The compound is available from various chemical suppliers for research purposes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume